N-甲基-1-(4-(三氟甲基)苯基)甲胺

描述

The compound "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various methanamine derivatives and their biological activities, which can provide insight into the chemical class to which the compound belongs. For instance, paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity. Similarly, paper discusses 1-(2-phenoxyphenyl)methanamines with dual serotonin/noradrenaline reuptake inhibition properties.

Synthesis Analysis

The synthesis of methanamine derivatives is not explicitly detailed in the provided papers. However, paper outlines a novel isocyanide-based four-component reaction that efficiently provides N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This suggests that multi-component reactions could be a viable synthetic route for related compounds, potentially including "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine".

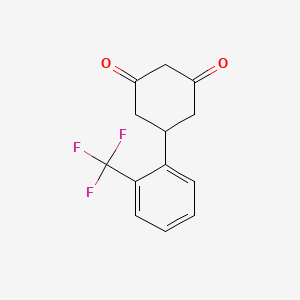

Molecular Structure Analysis

While the molecular structure of "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine" is not analyzed in the papers, the structure-related activity relationships of similar compounds are explored. For example, paper provides insights into the structure-activity relationship (SAR) for dual serotonin/noradrenaline reuptake inhibition in 1-(2-phenoxyphenyl)methanamines, indicating that small changes in the molecular structure can significantly impact biological activity.

Chemical Reactions Analysis

Paper discusses "N-Methylidene(bis(trimethylsilyl)methyl)amine" as a stable methanimine synthon that can undergo [2 + 2] cycloadditions with ketenes to produce β-lactams. This demonstrates the reactivity of methanimine derivatives in cycloaddition reactions, which could be relevant to the chemical reactions of "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine".

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound are not directly reported in the papers. However, paper mentions favorable drug-like properties such as high solubility, metabolic stability, and Caco-2 penetration for its lead structure, which is a methanamine derivative. These properties are crucial for the pharmacokinetic profile of drug candidates and could be relevant to "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine".

科学研究应用

细胞色素P450同工酶的化学抑制剂

研究已经确定了细胞色素P450(CYP)酶在广泛药物代谢中的重要性,突显了当多种药物同时使用时可能发生药物相互作用(DDIs)的潜力。选择性的化学抑制剂,包括N-甲基-1-(4-(三氟甲基)苯基)甲胺衍生物,在体外用于评估各种CYP同工酶对化合物整体代谢的贡献,有助于预测DDIs。这些抑制剂有助于理解特定CYP同工酶在药物代谢中的选择性和参与度(Khojasteh et al., 2011)。

神经化学和神经毒性研究

该化合物的相关性延伸到神经化学和神经毒性研究,有助于理解某些化学物质如何影响神经系统。涉及N-甲基-1-(4-(三氟甲基)苯基)甲胺衍生物类似物的研究有助于描绘精神活性物质的神经化学效应和神经毒性特征,为了解它们对大脑的急性和长期影响提供了见解。这些研究对于神经毒性和物质滥用障碍的治疗策略的发展具有重要意义(McKenna & Peroutka, 1990)。

在实验性帕金森病中的作用

在实验性帕金森病中,兴奋性氨基酸的探索也看到了N-甲基-1-(4-(三氟甲基)苯基)甲胺衍生物的应用。这些研究旨在了解帕金森病潜在的病理生理机制,提供了可能有助于开发新的治疗干预措施的系统发育视角。兴奋毒性作为各种神经毒素作用的途径已经成为特别关注的焦点,为有针对性的治疗策略的潜力提供了见解(Fornai et al., 1997)。

对氢甲烷化研究的贡献

在可再生能源领域,N-甲基-1-(4-(三氟甲基)苯基)甲胺衍生物的衍生物已被牵涉到生物氢甲烷化研究中,这个过程通过将氢气和二氧化碳转化为甲烷,将电能转化为化学能。这项研究对于开发可持续能源存储解决方案尤为重要(Lecker et al., 2017)。

安全和危害

The compound has several hazard statements: H302, H314, H315, H319, H335 . This indicates that it can cause harm if swallowed, cause severe skin burns and eye damage, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

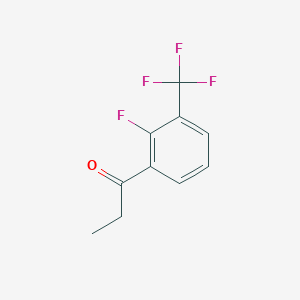

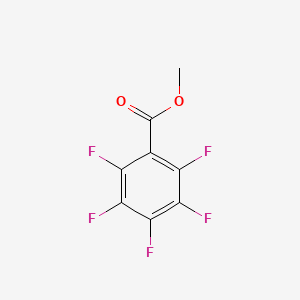

IUPAC Name |

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSMEZAYZIYFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238136 | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine | |

CAS RN |

90390-11-7 | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-[4-(trifluoromethyl)benzyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)